1-Iodo-4-(2-methoxyethoxy)benzene is an organic compound characterized by its molecular formula and a molecular weight of 278.09 g/mol. This compound is notable for its application as an intermediate in the synthesis of more complex organic molecules, particularly in the fields of chemistry and pharmaceuticals. The compound is classified as an aryl iodide, which is significant due to the reactivity of the iodine atom, making it a useful precursor in various chemical reactions.
The synthesis of 1-Iodo-4-(2-methoxyethoxy)benzene typically involves the iodination of 4-(2-methoxyethoxy)benzene. A common method includes the reaction of this precursor with iodine in the presence of an oxidizing agent under controlled conditions. The general procedure can be summarized as follows:
The iodination reaction typically proceeds through electrophilic aromatic substitution, where the iodine replaces a hydrogen atom on the aromatic ring. The presence of the methoxyethoxy group enhances the electron density on the aromatic ring, facilitating this substitution.
The molecular structure of 1-Iodo-4-(2-methoxyethoxy)benzene can be represented as follows:
InChI=1S/C9H11IO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
SWYNRJGYKYTVFQ-UHFFFAOYSA-N
This structure reveals a benzene ring substituted at one position with an iodine atom and at another with a 2-methoxyethoxy group, which contributes to its solubility and reactivity .
The compound's molecular weight is confirmed at 278.09 g/mol, and it features specific physical properties such as melting point and boiling point that are relevant for its handling and application in laboratory settings.
1-Iodo-4-(2-methoxyethoxy)benzene participates in various chemical reactions:
In coupling reactions, palladium catalysts are often employed alongside bases such as potassium carbonate. The choice of solvent (e.g., tetrahydrofuran) is crucial for optimizing reaction conditions and yields.
The mechanism of action for 1-Iodo-4-(2-methoxyethoxy)benzene primarily involves its behavior as an aryl iodide. The iodine atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-nucleophile bonds. This reactivity underpins its utility in synthetic organic chemistry .
The physical properties of 1-Iodo-4-(2-methoxyethoxy)benzene include:
The chemical properties include:
1-Iodo-4-(2-methoxyethoxy)benzene has several significant applications:
This compound plays a crucial role in various scientific fields, highlighting its importance in both research and industrial applications.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: